molecular formula C19H20ClN3O2S B2384390 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1040646-30-7

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2384390
CAS RN: 1040646-30-7
M. Wt: 389.9
InChI Key: GQZVINJATWFISL-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .


Synthesis Analysis

The compound was designed and synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The synthesis involved a combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of imidazo[2,1-b]thiazol derivatives involves intricate chemical reactions, contributing to the development of novel compounds with potential applications in drug discovery and material science. For example, compounds similar to the one have been synthesized through reactions involving amines or hydrazines, leading to various derivatives with potential biological activities (Ali, Abou-State, & Ibrahim, 1974). The ability to manipulate such molecules through different chemical reactions expands the possibilities for creating compounds with specific properties and activities.

Antimicrobial and Anticancer Activities

Compounds within this chemical class have been evaluated for their antimicrobial and anticancer activities. For instance, new thiazole derivatives have been synthesized and investigated for their antimicrobial activity, showing promising results against various bacterial and fungal strains. This indicates the potential of such compounds in contributing to the development of new antimicrobial agents (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Additionally, similar compounds have shown cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, related to the compound , have been studied for their application in corrosion inhibition, demonstrating high effectiveness in protecting metals against corrosion. This showcases the potential of these compounds in industrial applications, particularly in enhancing the durability and lifespan of metal structures (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h3-6,11-12,16H,1-2,7-10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVINJATWFISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

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